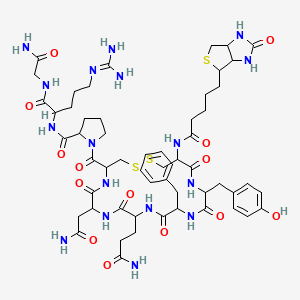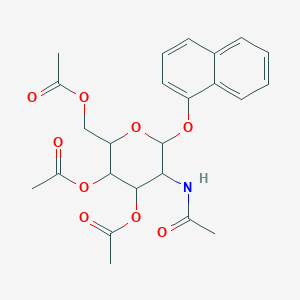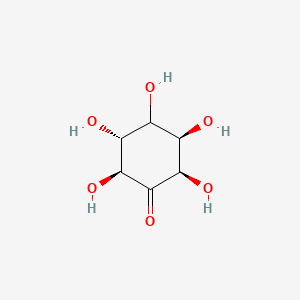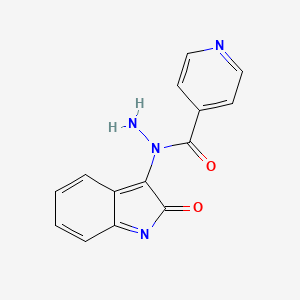
L-Cystine bisamide DiHCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cystine bisamide DiHCl is a derivative of the amino acid cysteine, where two cysteine molecules are linked by a disulfide bond. This compound is known for its applications in various fields, including biochemistry, medicine, and industrial processes. It is particularly valued for its role in redox reactions and its potential as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Cystine bisamide DiHCl can be synthesized through several methods. One common approach involves the reaction of L-cystine with amines under acidic conditions to form the bisamide derivative. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cysteine, which is then chemically converted to L-cystine and subsequently to the bisamide derivative. This method is preferred due to its scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cystine bisamide DiHCl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol or mercaptoethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Free thiol groups.
Substitution: Various substituted amides or esters.
Applications De Recherche Scientifique
L-Cystine bisamide DiHCl has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its role in redox biology and cellular signaling.
Medicine: Investigated for its potential in treating oxidative stress-related diseases.
Industry: Utilized in the production of pharmaceuticals and as an additive in food and cosmetics.
Mécanisme D'action
The mechanism of action of L-Cystine bisamide DiHCl involves its ability to undergo redox reactions. The disulfide bond can be reduced to free thiol groups, which participate in various biochemical processes. This compound can also act as an antioxidant, protecting cells from oxidative damage by neutralizing free radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteine: The monomeric form of L-cystine, involved in protein synthesis and detoxification processes.
L-Cystine: The oxidized dimer of L-cysteine, forming the basis for L-Cystine bisamide DiHCl.
N-Acetylcysteine: A derivative of cysteine used as a mucolytic agent and in the treatment of acetaminophen overdose.
Uniqueness
This compound is unique due to its bisamide structure, which imparts distinct chemical properties compared to its parent compounds. This structure allows it to participate in specific reactions and makes it a valuable intermediate in synthetic chemistry.
Propriétés
IUPAC Name |
2-amino-3-[(2,3-diamino-3-oxopropyl)disulfanyl]propanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPOYMPGFACTLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)SSCC(C(=O)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B12324878.png)

![N-[4-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12324890.png)

![5H,7H,16H,24H-Dibenzo[m,w][1,5,10,16,20]pentaoxacyclopentacosin-5,9,14,22,26(8H,11H,17H,25H)-pentone, 12,13,28,29-tetrahydro-2,4,12,19,21-pentahydroxy-7,16,24,28-tetramethyl-, (7R,12S,16R,24R,28R)-](/img/structure/B12324904.png)






